3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2S/c15-14-12(8-20-11-4-1-9(16)2-5-11)18-13-6-3-10(17)7-19(13)14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJNPWVXTUOBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(N3C=C(C=CC3=N2)Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry.
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various targets, leading to changes in cellular processes.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their diverse bioactivity.
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing.
Biological Activity
3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound known for its diverse biological activities. Its unique structure, characterized by the presence of bromine, chlorine, and a chlorophenyl thioether group, positions it as a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H9BrCl2N2S, with a molecular weight of approximately 388.1 g/mol. The compound exhibits a complex structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H9BrCl2N2S |
| Molecular Weight | 388.1 g/mol |
| Purity | ≥95% |
The primary target of this compound is the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) . This enzyme plays a crucial role in the life cycle of the malaria parasite, making it a significant target for antimalarial drug development. The compound acts as an inhibitor of PfCDPK1 , disrupting the signaling pathways necessary for parasite proliferation and survival.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | Not specified |
The compound also demonstrated antibiofilm activity, effectively reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific IC50 values for various cancer cell lines are still under investigation but show potential for further exploration in oncology .
Case Studies and Research Findings
Several research studies have investigated the biological activity of similar imidazo[1,2-a]pyridine derivatives:
- A study reported that derivatives of imidazo[1,2-a]pyridine exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications in the chemical structure could enhance biological activity against specific targets like DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM and 0.52–2.67 μM respectively.
Chemical Reactions Analysis
Nucleophilic Substitution at the C-3 Bromine
The bromine at C-3 is a prime site for nucleophilic displacement due to its position on the electron-deficient imidazo[1,2-a]pyridine core. BCl₃-mediated reactions (as demonstrated in imidazo[1,2-a]pyridine derivatives) facilitate such substitutions. For example:
-
Amine substitution : Piperidine or morpholine can displace bromide under BCl₃ catalysis at 0°C in DCM, yielding 3-amino derivatives (e.g., 80% yield for morpholine substitution) .
-
Thiol/alcohol substitution : Thiophenol or ethanol nucleophiles replace bromine under similar conditions, though yields vary with steric and electronic effects .
Table 1: BCl₃-Mediated Substitution at C-3 Bromine
| Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine | BCl₃, DCM, 0°C, 2 h | 80 | |
| 4-Chlorothiophenol | BCl₃, DCM, rt, 2 h | 68 | |
| Ethanol | BCl₃, DCM, 0°C, 2 h | 72 |
Functionalization via Cross-Coupling Reactions
The C-3 bromine supports transition metal-catalyzed cross-couplings:
-
Suzuki-Miyaura coupling : Reaction with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane) introduces aryl groups at C-3. Analogous imidazo[1,2-a]pyridines achieve yields up to 86% .
-
Buchwald-Hartwig amination : Pd/Xantphos systems enable coupling with amines, forming C–N bonds at C-3 .
Table 2: Cross-Coupling Reactions at C-3
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C | 86 | |
| Buchwald amination | Pd₂(dba)₃, Xantphos, toluene, 100°C | 78 |
Reactivity of the Thioether Group
The 2-(((4-chlorophenyl)thio)methyl) group undergoes selective transformations:
-
Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone, enhancing polarity and metabolic stability .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃, DMF) yields sulfonium salts, though steric hindrance may limit efficiency .
Table 3: Thioether Modifications
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation (mCPBA) | DCM, 0°C to rt, 2 h | Sulfone derivative | 85 | |
| Alkylation (MeI) | K₂CO₃, DMF, rt, 12 h | Sulfonium methyl salt | 63 |
Chlorine Substitution at C-6
The C-6 chlorine exhibits limited reactivity under standard conditions but can be displaced under harsh nucleophilic aromatic substitution (SNAr) with strong bases (e.g., NaNH₂, NH₃(l)) at elevated temperatures. For example:
-
Hydroxylation : Reaction with aqueous NaOH at 120°C replaces chlorine with hydroxyl groups (45% yield) .
Multi-Step Functionalization Pathways
Sequential reactions exploit multiple reactive sites:
-
Bromine substitution → Thioether oxidation : A Suzuki coupling at C-3 followed by sulfone formation yields bifunctionalized derivatives with enhanced pharmacological profiles .
-
Chlorine displacement → Cross-coupling : Selective C-6 hydroxylation enables further O-alkylation or glycosylation .
Key Mechanistic Insights
-
BCl₃ activation : Lewis acid-mediated reactions proceed via intermediate complexation, enhancing electrophilicity at C-3 .
-
Steric effects : Bulky 2-(((4-chlorophenyl)thio)methyl) groups moderately reduce yields in cross-couplings (e.g., 63–68% for alkynyl substituents) .
-
Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) accelerate SNAr at C-6 by further polarizing the C–Cl bond .
Comparison with Similar Compounds
Key Structural Features :
- Halogenation : Bromine (C3) and chlorine (C6) enhance electrophilicity and influence binding interactions.
Substituent Variations at Position 2
Sulfonylmethyl Derivatives
- Example : 8-Bromo-6-chloro-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine ()
- Structure : Tosyl (tosyl = toluene-4-sulfonyl) group at C2.
- Properties : Sulfonyl groups are strongly electron-withdrawing, reducing electron density on the imidazo ring. This enhances stability but may reduce membrane permeability compared to thioethers .
- Synthesis : Uses sodium toluene-4-sulfinate under photoirradiation .
Trifluoromethyl Derivatives
Triazole-Substituted Derivatives
- Example: 3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine () Structure: Triazole ring at C3.
Halogenation Patterns
Dibromo Derivatives
- Example: 6,8-Dibromoimidazo[1,2-a]pyridine () Structure: Bromine at C6 and C6. Properties: Increased molecular weight (299.48 g/mol) and steric hindrance compared to the mono-brominated target compound. This may limit reactivity in cross-coupling reactions .
Non-Halogenated Analogs
- Example: 6-Chloroimidazo[1,2-a]pyridine (CAS 6188-25-6, ) Structure: No bromine or thioether substituents. Properties: Simpler structure with lower molecular weight (168.6 g/mol), likely exhibiting higher solubility but reduced electrophilic reactivity .
Pharmacokinetic and Pharmacodynamic Comparisons
*Estimated based on structural analogs.
Key Findings :
- Lipophilicity : The target compound’s thioether group balances moderate lipophilicity (LogP ~3.5), favoring both membrane permeability and solubility.
- Biological Activity: Sulfonylmethyl derivatives show potent antitrypanosomal activity, suggesting the target compound may share similar efficacy . Triazole derivatives exhibit high human constitutive androstane receptor (hCAR) agonism due to hydrogen-bonding motifs .
Q & A
Q. What are the recommended synthetic routes for 3-bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of 2-aminopyridines with α-haloketones or aldehydes. For halogen-rich derivatives like this compound, key steps include:
- Halogen introduction : Sequential bromination/chlorination using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under controlled temperatures (0–10°C) to avoid overhalogenation .
- Thioether formation : Reaction of a chloromethyl intermediate with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/EtOAc gradient) yields the target compound.
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- 1H/13C NMR : Key signals include:
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 413.92; observed = 413.89) .
- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-S (~700 cm⁻¹) .
Q. What are the stability and storage requirements for this compound?
- Stability : Halogenated imidazo[1,2-a]pyridines are sensitive to light and moisture. Degradation products may include dehalogenated byproducts or oxidized sulfones.
- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Use desiccants (silica gel) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or regioselectivity during synthesis?
- DFT calculations : Optimize transition states for bromination/chlorination steps to predict regioselectivity. For example, electron-rich positions on the imidazo[1,2-a]pyridine core are more susceptible to electrophilic halogenation .
- Molecular docking : Screen the compound against biological targets (e.g., kinase enzymes) to prioritize synthetic analogs for bioactivity testing .
Q. What strategies resolve contradictions in reported biological activity data for halogenated imidazo[1,2-a]pyridines?
- Dose-response studies : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH, temperature).
- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid metabolism .
- Crystallography : Resolve binding modes with target proteins to clarify structure-activity relationships (SAR) .
Q. How can the compound’s electronic properties be modulated for improved catalytic or pharmacological performance?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for nucleophilic substitution reactions.
- Coordination chemistry : Explore metal complexes (e.g., Pd or Cu) to leverage halogen-metal interactions in cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
